MT-802

BTK degradation C481S resistance ibrutinib comparison

Researchers face confounding off-target effects and ibrutinib-resistant C481S mutations in BTK models. MT-802 is a cereblon-based PROTAC that overcomes these limitations by degrading BTK rather than merely inhibiting it. - Degrades wild-type and C481S-mutant BTK with equivalent DC50 (14.6 vs 14.9 nM), maintaining >99% efficacy at 250 nM. - Covers E41K, C481R/Y/T/F, and L528W variants for consistent pan-mutant BTK ablation. - Cleaner kinome profile than ibrutinib, ensuring accurate phosphoproteomic and pathway analyses. Supplied with validated QC and expedited global logistics.

Molecular Formula C41H41N9O8
Molecular Weight 787.83
CAS No. 2231744-29-7
Cat. No. B609359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-802
CAS2231744-29-7
SynonymsMT802;  MT 802;  MT-802
Molecular FormulaC41H41N9O8
Molecular Weight787.83
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N
InChIInChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53)
InChIKeyAJTLGUJXIKEZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MT-802 BTK PROTAC Degrader Overview


MT-802 (CAS 2231744-29-7) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) that targets Bruton's tyrosine kinase (BTK) for ubiquitin-proteasome degradation by recruiting the cereblon E3 ubiquitin ligase complex [1]. This compound demonstrates degradation of both wild-type BTK (DC50 = 14.6 nM) and the clinically significant C481S mutant (DC50 = 14.9 nM), which confers resistance to irreversible covalent inhibitors [1]. MT-802 exhibits maximal degradation exceeding 99% at 250 nM concentrations and retains activity across multiple BTK variants including E41K, C481R, C481Y, C481T, C481F, and L528W .

Degrades C481S-mutant BTK resistant to covalent inhibitors
Reduced off-target kinase binding vs ibrutinib in kinase profiling
Maintains activity across multiple clinically relevant BTK variants
Established degradation kinetics for assay calibration

MT-802 Irreplaceability in C481S-Mutant Models


Standard BTK inhibitors operating via ATP-competitive or covalent mechanisms fail to suppress BTK activity in C481S-mutant contexts, which emerges in >80% of chronic lymphocytic leukemia (CLL) patients following ibrutinib treatment [1]. MT-802's degradation-based mechanism circumvents this limitation entirely: whereas ibrutinib loses efficacy against the C481S variant due to disruption of the covalent binding site, MT-802 maintains equivalent degradation potency against both wild-type and C481S mutant BTK (DC50 = 14.6 nM vs 14.9 nM) . In patient-derived CLL cells harboring the C481S mutation, MT-802 reduces phosphorylated BTK pools while ibrutinib exhibits no detectable effect [1]. This mechanistic divergence makes substitution of MT-802 with conventional BTK inhibitors scientifically invalid in ibrutinib-resistant model systems.

MT-802 (PROTAC degrader)
Covalent BTK inhibitors
Ibrutinib and related inhibitors lose efficacy against C481S-mutant BTK; degradation-based mechanism required for this context.
MT-802
Non-degrader BTK inhibitors
Reversible or allosteric inhibitors may not recapitulate proteasomal BTK removal and associated signaling rewiring.
MT-802
PK-optimized PROTAC analogs
Compounds like SJF620 show substantially different clearance and half-life; in vivo substitution may require separate validation.

MT-802 Comparator Evidence


C481S-Mutant CLL Cell Activity vs Ibrutinib

In cells isolated from CLL patients harboring the C481S mutation, MT-802 reduces the pool of active, phosphorylated BTK, whereas ibrutinib demonstrates no detectable effect [1]. This differential stems from MT-802's degradation mechanism, which eliminates the entire BTK protein independent of the C481 covalent binding site disrupted in the mutant variant [1].

C481S-Mutant CLL Activity vs Ibrutinib
Head-to-head
MT-802 reduces phosphorylated BTK; ibrutinib shows no effect
Functional degradation in primary CLL cells with C481S mutation
Patient-derived CLL cells; reported [1]
BTK degradation C481S resistance ibrutinib comparison CLL

Off-Target Kinase Binding vs Ibrutinib

Kinase selectivity profiling demonstrates that MT-802 binds fewer off-target kinases than ibrutinib while retaining equivalent degradation potency (>99% at nanomolar concentrations) against both wild-type and C481S BTK [1]. Ibrutinib's broader kinase inhibition profile, including off-targets such as EGFR, ITK, and TEC family kinases, contributes to adverse effects not associated with MT-802's degradation mechanism [1].

Off-Target Kinase Binding vs Ibrutinib
Head-to-head
Binds fewer off-target kinases than ibrutinib
Cleaner BTK perturbation for signaling studies
Kinase selectivity panel; reported [1]
kinase selectivity off-target profiling ibrutinib comparison BTK PROTAC

Pharmacokinetics vs SJF620

MT-802 exhibits pharmacokinetic properties unsuitable for in vivo development, with high clearance (Cl = 1662 mL/min/kg) and short half-life (t1/2 = 0.119 h) following intravenous administration [1]. In direct comparison, the optimized analog SJF620 demonstrates substantially improved PK parameters, including extended half-life (t1/2 = 1.64 h at 1 mg/kg i.v. in mice) . Both compounds maintain comparable in vitro degradation potency (DC50 = 6.2 nM for MT-802 vs 7.9 nM for SJF620; both achieving >99% Dmax) [1][2].

Pharmacokinetics vs SJF620
Head-to-head
MT-802 Cl=1662 mL/min/kg, t1/2=0.119 h; SJF620 t1/2=1.64 h (13.8× longer)
MT-802 for in vitro use only; PK-optimized analog for in vivo
Mouse i.v., 1 mg/kg; reported [1][2]
PK parameters SJF620 comparison clearance half-life tool compound

BTK Variant Degradation Coverage

MT-802 degrades wild-type BTK (DC50 = 14.6 nM) and a panel of clinically relevant BTK mutants including E41K, C481S (DC50 = 14.9 nM), C481R, C481Y, C481T, C481F, and L528W, inhibiting Y223 phosphorylation across all tested variants . This broad variant coverage contrasts with covalent inhibitors such as ibrutinib, which lose efficacy specifically against C481 mutants due to disruption of the covalent binding cysteine residue [1].

BTK Variant Degradation Coverage
Reported
DC50 WT 14.6 nM, C481S 14.9 nM; active against E41K, C481R/Y/T/F, L528W
Consistent degradation across multiple BTK variants
Cellular degradation assays; reported [2]
BTK mutations C481 variants E41K L528W mutant profiling

MT-802 Application Scenarios


Ibrutinib-Resistant C481S BTK Signaling

MT-802 is the appropriate selection for experiments requiring functional BTK ablation in C481S-mutant cellular models. In patient-derived CLL cells harboring the C481S mutation, MT-802 reduces active phosphorylated BTK pools, whereas ibrutinib exhibits no detectable effect [1]. This scenario applies to investigators studying ibrutinib-resistance mechanisms, screening combination therapies for relapsed CLL, or validating BTK dependency in mutant cell lines. MT-802 should be procured for in vitro and ex vivo experimental endpoints only, not for in vivo efficacy studies [2].

BTK Degrader for Kinase Profiling

MT-802 offers a cleaner kinase perturbation profile compared to ibrutinib, binding fewer off-target kinases while maintaining >99% BTK degradation efficacy at nanomolar concentrations [1]. Researchers conducting kinome-wide analyses, phosphoproteomics, or pathway dissection where off-target kinase inhibition would confound results should prioritize MT-802 over ibrutinib as a BTK perturbation tool [1]. This is particularly relevant for studies requiring attribution of biological effects specifically to BTK loss rather than collateral kinase inhibition.

Multi-Variant BTK Degradation in B-Cell Models

MT-802 degrades wild-type BTK (DC50 = 14.6 nM) with equivalent potency to the C481S mutant (DC50 = 14.9 nM) and maintains activity against a panel of clinically relevant variants including E41K, C481R, C481Y, C481T, C481F, and L528W [1]. This broad variant coverage enables head-to-head comparisons of BTK degradation effects across different mutational backgrounds without requiring compound optimization per variant. Applications include comparative B-cell receptor signaling analyses, drug combination screening across mutant cell line panels, and validation of BTK dependency in rare variant contexts [2].

BTK Degradation Assay Positive Control

MT-802 serves as a validated positive control for BTK degradation assays, achieving maximal degradation (>99%) at 250 nM with a DC50 of 9.1-14.6 nM in reported cellular systems [1]. Its well-characterized degradation kinetics and established maximal degradation concentration (250 nM) provide a reliable benchmark for quantifying BTK degradation efficiency in assay development [1]. Procurement is appropriate for laboratories developing BTK-targeted degradation assays, validating new PROTAC detection methodologies, or establishing degradation time-course and dose-response reference curves [2].

Application
Selection Property
Validation Focus
Ibrutinib-resistant C481S BTK signaling studies
Degradation-based mechanism bypasses C481S mutation
Functional BTK ablation in C481S-mutant cell models
Kinase selectivity profiling
Fewer off-target kinase interactions vs ibrutinib
BTK-specific pathway perturbation with minimized confounding
Multi-variant BTK degradation studies
Consistent potency across WT and mutant BTK variants
Comparative BCR signaling across mutational backgrounds
BTK degradation assay development
Established degradation kinetics and reported maximal degradation level
Assay calibration and dose-response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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